molecular formula C5H5F3N4 B11777214 6-(Trifluoromethyl)pyrimidine-4,5-diamine

6-(Trifluoromethyl)pyrimidine-4,5-diamine

Cat. No.: B11777214
M. Wt: 178.12 g/mol
InChI Key: YAXKIFNIFDLLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)pyrimidine-4,5-diamine is a high-value chemical intermediate designed for research and development applications in medicinal and agrochemical chemistry. The presence of both diamine and trifluoromethyl groups on the pyrimidine core makes this compound a versatile scaffold for constructing more complex molecules . The pyrimidine ring is a fundamental building block in nucleic acids and is considered a privileged structure in drug discovery due to its ability to participate in hydrogen bonding and its widespread presence in pharmacologically active compounds . Incorporating the trifluoromethyl group is a common strategy in modern drug design, as it can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity . As a result, this diamine is a critical precursor for synthesizing novel compounds with potential bioactivities. Research into analogous trifluoromethyl pyrimidine derivatives has demonstrated their promise in various domains. These compounds have been designed and synthesized as core structures for developing new antifungal and anticancer agents . Furthermore, pyrimidine-based molecules are extensively investigated as potent inhibitors of specific biological targets, such as protein kinases like FLT3, which is a validated target in acute myeloid leukemia . The 4,5-diamine substitution pattern provides multiple points for chemical modification, allowing researchers to generate diverse libraries of fused heterocyclic systems or functionalized derivatives for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5F3N4

Molecular Weight

178.12 g/mol

IUPAC Name

6-(trifluoromethyl)pyrimidine-4,5-diamine

InChI

InChI=1S/C5H5F3N4/c6-5(7,8)3-2(9)4(10)12-1-11-3/h1H,9H2,(H2,10,11,12)

InChI Key

YAXKIFNIFDLLLI-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)N)N)C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Trifluoromethyl Pyrimidine 4,5 Diamine and Analogues

Strategies for Incorporating Trifluoromethyl Groups onto Pyrimidine (B1678525) Nuclei

The installation of a trifluoromethyl (-CF3) group onto a pyrimidine ring is a critical step in the synthesis of the target compound and its derivatives. Various methodologies have been developed to achieve this transformation, broadly categorized into direct trifluoromethylation of a pre-formed pyrimidine ring and the use of trifluoromethylated building blocks in the ring's construction.

Direct C-H Trifluoromethylation Approaches

Direct C-H trifluoromethylation has emerged as a powerful and atom-economical strategy for the synthesis of trifluoromethylated heterocycles. researchgate.net This approach avoids the need for pre-functionalized substrates, offering a more streamlined synthetic route. These reactions typically involve the generation of trifluoromethyl radicals from various sources, which then attack the electron-deficient pyrimidine ring.

Recent advancements in this field have highlighted the use of diverse CF3 sources and reaction conditions, including photoredox catalysis and electrochemical methods. researchgate.net For electron-deficient N-heterocycles like pyrimidines, Minisci-type reactions are often employed. These reactions utilize a trifluoromethyl radical source, such as trifluoromethanesulfonyl chloride (CF3SO2Cl) or sodium triflinate (CF3SO2Na), in the presence of an oxidant. The regioselectivity of the trifluoromethylation can sometimes be influenced by the reaction conditions, including the choice of solvent. rsc.org

Key reagents and methods for direct C-H trifluoromethylation include:

Togni's Reagents: These hypervalent iodine compounds are electrophilic trifluoromethylating agents that can react with a variety of nucleophiles, including heterocycles.

Umemoto's Reagents: These are electrophilic N-trifluoromethyl-dibenzothiophenium and -dibenzofuranium salts.

Langlois' Reagent (CF3SO2Na): A readily available and stable solid, it serves as a precursor to the trifluoromethyl radical upon oxidation.

Trifluoroacetic Anhydride (TFAA) and Trifluoroacetic Acid (TFA): These can be used in combination with other reagents to achieve trifluoromethylation.

While direct C-H trifluoromethylation offers an elegant approach, challenges such as regioselectivity and the need for harsh reaction conditions for less reactive substrates remain areas of active research.

Utilization of Trifluoromethylated Building Blocks in Pyrimidine Annulation

An alternative and often more regioselective strategy involves the use of trifluoromethylated building blocks in the construction of the pyrimidine ring. rsc.org This "bottom-up" approach ensures the precise placement of the trifluoromethyl group at the desired position. A variety of trifluoromethyl-containing synthons are commercially available or can be readily synthesized.

A notable example is the use of trifluoromethyl-β-dicarbonyl compounds, which are versatile precursors for the synthesis of a wide range of heterocyclic scaffolds. nih.gov These building blocks possess both nucleophilic and electrophilic sites, allowing for diverse cyclocondensation reactions. nih.gov For instance, the reaction of a trifluoromethylated 1,3-dicarbonyl compound with a binucleophile like an amidine or guanidine (B92328) directly yields a trifluoromethyl-substituted pyrimidine.

In 2020, a one-pot method was developed for the synthesis of trifluoromethylated pyrimidines using readily accessible fluorinated unsaturated bromoketones and amidines. rsc.org This reaction proceeds through a cascade of Michael addition, intramolecular annulation, and subsequent elimination steps to form the pyrimidine core with yields up to 99%. rsc.org

Trifluoromethylated Building BlockReaction PartnerResulting HeterocycleReference
Ethyl trifluoroacetoacetateAmidines/GuanidinesTrifluoromethyl-pyrimidinones nih.gov
Fluorinated unsaturated bromoketonesAmidinesTrifluoromethylated pyrimidines rsc.org
Trifluoromethyl-β-dicarbonylsBinucleophilesTrifluoromethyl-heterocycles nih.gov

Selective Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives via Multi-component Reactions

Multi-component reactions (MCRs) have gained significant attention in synthetic chemistry due to their efficiency in constructing complex molecules in a single step from three or more starting materials. researchgate.netresearchgate.netcolab.wsx-mol.net This strategy is particularly advantageous for the synthesis of 5-trifluoromethyl pyrimidine derivatives, as it can overcome the regioselectivity challenges often encountered in direct trifluoromethylation. researchgate.netresearchgate.net

A recently developed one-pot, three-component reaction utilizes sodium triflinate (CF3SO2Na), aryl enaminones, and aryl amidine hydrochlorides to afford 5-trifluoromethyl pyrimidines in good yields. researchgate.net The proposed mechanism involves the radical addition of the trifluoromethyl group to the enaminone, followed by oxidation, nucleophilic addition of the amidine, and subsequent intramolecular cyclization. researchgate.net This method demonstrates good tolerance to various functional groups and is scalable. researchgate.netresearchgate.net

Synthesis of the Pyrimidine-4,5-diamine Core Structure

The formation of the pyrimidine-4,5-diamine core is another crucial aspect of the synthesis. This can be achieved through the construction of the pyrimidine ring with the amino groups already in place or by introducing them onto a pre-existing pyrimidine scaffold.

Cyclocondensation Reactions with Amidines and Guanidines

The most common and versatile method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or guanidine derivative. bu.edu.eg This approach allows for the direct incorporation of the N1 and N3 atoms of the pyrimidine ring.

To synthesize a 4,5-diaminopyrimidine (B145471), a precursor containing adjacent cyano and ester or two cyano groups can be reacted with guanidine. The cyclization proceeds to form the pyrimidine ring with amino groups at the 4 and 6 positions. Subsequent modification would be required to achieve the 4,5-diamine substitution pattern.

A more direct route involves the use of α-aminonitriles or related synthons. For example, the condensation of a suitable three-carbon fragment bearing amino or protected amino groups at the C4 and C5 positions with an amidine or guanidine can directly lead to the desired pyrimidine-4,5-diamine core. A review of catalyzed methods for pyrimidine synthesis highlights various cycloaddition strategies, including [4+2] cyclocondensations, that can be adapted for this purpose. mdpi.com

Amination Reactions on Halogenated Pyrimidine Precursors

An alternative strategy for obtaining the 4,5-diaminopyrimidine core involves the functionalization of a pre-formed pyrimidine ring, typically through the amination of halogenated precursors. This method is particularly useful when the desired pyrimidine scaffold is readily available.

The synthesis often starts with a dihalogenated pyrimidine, such as 2,4-dichloro- or 4,6-dichloropyrimidine. These reactive intermediates can undergo sequential nucleophilic aromatic substitution (SNAr) reactions with ammonia (B1221849) or amines to introduce the amino groups. The regioselectivity of the amination can often be controlled by the reaction conditions and the nature of the halogen atoms.

For the synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidines, a multi-step sequence starting from 2,4-diamino-6-hydroxyprimidine has been reported. mdpi.com This involves chlorination to 2,4-diamino-6-chloropyrimidine, followed by nucleophilic substitution and further functionalization at the 5-position. mdpi.com This general approach can be adapted for the synthesis of 6-(trifluoromethyl)pyrimidine-4,5-diamine by starting with a suitable 6-(trifluoromethyl)dihalopyrimidine and performing sequential amination reactions at the 4 and 5 positions. The introduction of amino groups onto a pyrimidine ring can also be achieved through other methods, such as the reduction of nitropyrimidines or the rearrangement of other heterocyclic systems.

PrecursorReagentProductReference
2,4-Diamino-6-chloropyrimidineSubstituted alcohols/NaH2,4-Diamino-6-alkoxypyrimidines mdpi.com
DihalopyrimidineAmmonia/AminesDiaminopyrimidineGeneral Method
NitropyrimidineReducing agentsAminopyrimidineGeneral Method

Convergent and Linear Synthetic Pathways to Access this compound

Linear Synthetic Pathways:

A plausible linear synthesis often commences with a trifluoromethyl-containing building block. One common starting material is ethyl trifluoroacetoacetate. frontiersin.orgnih.gov A general linear approach could involve the initial construction of the 6-(trifluoromethyl)pyrimidine core, followed by the sequential introduction of the amino groups at the 4 and 5 positions.

A hypothetical linear sequence might begin with the cyclocondensation of ethyl trifluoroacetoacetate with a suitable amidine, such as formamidine, to form a 4-hydroxy-6-(trifluoromethyl)pyrimidine. This intermediate can then be halogenated, for instance, using phosphorus oxychloride (POCl₃), to yield a 4-chloro-6-(trifluoromethyl)pyrimidine. mdpi.com The subsequent steps would involve nitration at the 5-position, followed by reduction of the nitro group to an amino group, and finally, nucleophilic substitution of the 4-chloro group with an amine.

Alternatively, a linear approach could start from a pre-functionalized pyrimidine. For example, starting with 2,4-diamino-6-chloropyrimidine, one could envision a pathway involving the introduction of the trifluoromethyl group at the 6-position, although this is often challenging. A more feasible route might involve the synthesis of a 4,5-diamino-6-halopyrimidine followed by a trifluoromethylation reaction.

Convergent Synthetic Pathways:

One conceptual convergent approach involves the reaction of a trifluoroacetamidine (B1306029) with a suitable C₃-dinitrile or a related precursor bearing latent amino groups at the positions corresponding to C4 and C5 of the pyrimidine ring. For instance, the cyclocondensation of trifluoroacetamidine with aminomalononitrile (B1212270) could theoretically lead to the desired product.

Another convergent strategy could involve the synthesis of a 4,5-dihalo-6-(trifluoromethyl)pyrimidine intermediate. This key intermediate could then be subjected to a double amination reaction to install the 4,5-diamine functionality in a single step. The synthesis of such a dihalo-pyrimidine could start from a trifluoromethylated precursor, followed by halogenation at the 4 and 5 positions.

Optimization of Reaction Conditions and Yields in Pyrimidine Diamine Synthesis

The successful synthesis of this compound and its analogues heavily relies on the careful optimization of reaction conditions to maximize yields and minimize the formation of byproducts. Key parameters that are often tuned include the choice of catalysts, solvents, temperature, and reaction time.

Catalyst Selection: The introduction of amino groups onto a pyrimidine ring, particularly at less reactive positions, often necessitates the use of catalysts. Palladium-catalyzed amination reactions (Buchwald-Hartwig amination) are frequently employed for the formation of C-N bonds. nih.gov The choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine (B1218219) ligand (e.g., Xantphos, BINAP) can significantly impact the reaction efficiency and yield. For instance, in the synthesis of unsymmetrical 4,6-diaminopyrimidines, low yields of 5–27% were reported with some Pd-catalyzed systems, highlighting the need for careful optimization. nih.gov

Solvent and Base: The choice of solvent and base is critical for controlling the reaction rate and selectivity. Common solvents for amination reactions include toluene, dioxane, and DMF. The base, typically a non-nucleophilic one like sodium tert-butoxide or cesium carbonate, plays a crucial role in the catalytic cycle. The optimization of these components can lead to significant improvements in yield.

Temperature and Reaction Time: Reaction temperature and duration are interdependent parameters that must be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to decomposition of starting materials or products, resulting in lower yields. Microwave irradiation has emerged as a valuable tool for accelerating reactions and improving yields in pyrimidine synthesis by allowing for rapid and uniform heating.

Control of Regioselectivity: In cases where multiple reactive sites are present, achieving high regioselectivity is a major challenge. For instance, in the sequential amination of a dihalopyrimidine, the electronic and steric properties of the substituents can influence the position of the first amination. The strongly electron-withdrawing nature of the trifluoromethyl group at the 6-position is expected to activate the 4-position for nucleophilic attack.

ParameterTypical Conditions/ReagentsEffect on Reaction
Catalyst Pd₂(dba)₃, Pd(OAc)₂, CuIInfluences reaction rate and scope
Ligand Xantphos, BINAP, DavePhosAffects catalyst stability and activity
Base NaOtBu, Cs₂CO₃, K₃PO₄Essential for the catalytic cycle
Solvent Toluene, Dioxane, DMFAffects solubility and reaction temperature
Temperature 25-150 °C (conventional or microwave)Controls reaction rate and side reactions
Reaction Time 1-24 hoursDetermines the extent of conversion

By systematically optimizing these parameters, it is possible to develop robust and high-yielding synthetic routes to this compound and its analogues, facilitating their further investigation and application.

Chemical Transformations and Reactivity of 6 Trifluoromethyl Pyrimidine 4,5 Diamine

Reactivity of the Pyrimidine (B1678525) Ring System towards Various Reagents

The pyrimidine ring is an electron-deficient aromatic system, which renders it susceptible to nucleophilic attack, particularly when substituted with strong electron-withdrawing groups like the trifluoromethyl moiety. researchgate.net This inherent reactivity is a cornerstone of its chemical transformations. Halogenated pyrimidines, for example, are highly reactive in nucleophilic aromatic substitution (SNAr) reactions and palladium-catalyzed cross-coupling reactions, far more so than analogous benzene (B151609) halides. researchgate.netnih.gov

While 6-(trifluoromethyl)pyrimidine-4,5-diamine itself is not halogenated at other positions on the ring, the principle of its electron-deficient nature holds. The trifluoromethyl group significantly lowers the electron density of the ring, activating it for certain transformations. The primary reactions, however, tend to involve the more nucleophilic amine groups, which often direct the subsequent reactivity, particularly in cyclization reactions that form fused ring systems.

Reactions Involving the Amine Functionalities (e.g., Amination, Condensation)

The vicinal diamine groups at the C4 and C5 positions are the most reactive sites for a majority of the transformations involving this compound. These primary amine functionalities readily participate in condensation reactions with a variety of electrophilic partners.

Condensation with 1,3-dicarbonyl compounds or their equivalents is a common strategy to build fused heterocyclic rings. nih.gov The reaction typically involves the nucleophilic attack of one of the amino groups on a carbonyl carbon, followed by an intramolecular cyclization and dehydration. This approach is fundamental to the synthesis of various fused pyrimidine systems, as detailed in the subsequent sections on cyclization reactions.

Furthermore, the amine groups can undergo reactions such as acylation or reaction with other electrophiles, although the most synthetically valuable transformations are those that lead to the construction of new heterocyclic rings. The relative nucleophilicity of the two amino groups can sometimes be influenced by the electronic effects of the trifluoromethyl group, potentially allowing for regioselective reactions under specific conditions.

Transformations and Stability of the Trifluoromethyl Group within the Pyrimidine Scaffold

The primary influence of the trifluoromethyl group is electronic. As a potent electron-withdrawing group, it decreases the electron density of the pyrimidine ring, affecting its reactivity and the basicity of the amine functionalities. It also significantly increases the lipophilicity of the molecule, a property that can be crucial for biological applications. nih.gov Direct chemical transformations of the trifluoromethyl group itself under common synthetic conditions are rare due to its inertness. It generally remains intact throughout multi-step reaction sequences focused on modifying the pyrimidine core or its amine substituents.

Cyclization Reactions for the Construction of Fused Heterocyclic Systems

The ortho-diamine arrangement in this compound makes it an ideal precursor for a wide array of cyclization reactions, leading to the formation of fused bicyclic and polycyclic heterocyclic systems. These reactions are pivotal in medicinal chemistry for creating scaffolds that mimic naturally occurring purines and other biologically important molecules. researchgate.net

The synthesis of purines from 4,5-diaminopyrimidines is a classic and widely used strategy in heterocyclic chemistry. researchgate.nettsijournals.com This transformation involves the reaction of the diamine with a one-carbon electrophile, which forms the imidazole (B134444) portion of the purine (B94841) ring system. tsijournals.com A variety of reagents can be employed to deliver this carbon atom, leading to diverse substitutions on the final purine core.

Commonly used reagents and the resulting purine derivatives are summarized below:

ReagentResulting C8-Substituent on Purine Ring
Formic acid (HCOOH) or Triethyl orthoformateHydrogen
Aldehydes (R-CHO)Alkyl or Aryl group (R)
Sodium Nitrite (B80452) (NaNO₂) in acidForms an intermediate N-nitroso compound which can cyclize

This synthetic route is highly efficient for producing 8-substituted-2-(trifluoromethyl)purine analogs, which are of significant interest in medicinal chemistry. researchgate.netrsc.org The reaction typically proceeds by initial formation of a Schiff base with one amino group, followed by intramolecular cyclization and subsequent aromatization. researchgate.net

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is another important heterocyclic system accessible from pyrimidine precursors. While a common route involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, nih.govresearchgate.net an alternative strategy can involve building the pyrazole (B372694) ring onto a pre-existing pyrimidine. For this compound, this would involve a reaction that selectively functionalizes the two amine groups to form a five-membered pyrazole ring.

This can be achieved by reacting the diamine with reagents that provide a two-carbon unit with appropriate functionality for cyclization. For instance, reaction with a β-ketoester or a malonic ester derivative under specific conditions could potentially lead to the formation of the pyrazolo[1,5-a]pyrimidine core, although this pathway is less common than the convergent synthesis from aminopyrazoles. The resulting compounds are valued as potent inhibitors of various protein kinases. nih.govamazonaws.com

The nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine framework is a purine isostere that has attracted significant attention for its therapeutic potential, including anticancer and antimalarial activities. acs.orgresearchgate.netresearchgate.net The synthesis of this scaffold often involves the reaction of a pyrimidine derivative with a reagent that can form the fused triazole ring.

Starting from this compound, a common approach involves diazotization of one of the amino groups followed by an intramolecular cyclization. This reaction effectively converts the diamine into a fused triazole system. For example, treatment with sodium nitrite in an acidic medium can generate a diazonium salt at one amine, which is then attacked by the neighboring amino group to close the five-membered triazole ring. This method provides a direct route to 7-(trifluoromethyl)- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyrimidin-5-amine. Various synthetic protocols, including microwave-assisted methods, have been developed to improve the efficiency of these cyclizations. mdpi.com

General Strategies for Fused Pyrimidine Systems with Trifluoromethyl Moieties

The presence of vicinal diamines on the pyrimidine ring in this compound makes it an ideal substrate for the construction of fused bicyclic heterocyclic systems, such as purines and pteridines. This transformation is typically achieved through condensation reactions with 1,2-dicarbonyl compounds or their synthetic equivalents. derpharmachemica.comresearchgate.net The general strategy involves the sequential or concerted reaction of the two amino groups with two electrophilic centers to form a new six-membered ring (in the case of pteridines) or a five-membered ring (in the case of purines).

The classical Isay reaction, for instance, involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound to yield a pteridine (B1203161). derpharmachemica.com It can be logically inferred that this compound would react with various dicarbonyl compounds like glyoxal, diacetyl, or benzil (B1666583) to furnish the corresponding 6-(trifluoromethyl)pteridine derivatives. The reaction typically proceeds by forming a Schiff base with one amino group, followed by cyclization and dehydration.

Similarly, reaction with aldehydes or ketones can lead to the formation of fused systems. derpharmachemica.comresearchgate.net For example, condensation with aldehydes, followed by an oxidative cyclization step, can yield purine derivatives. researchgate.net The trifluoromethyl group at the 6-position is expected to remain intact throughout these transformations, thereby providing access to a range of trifluoromethyl-substituted fused pyrimidines. These compounds are of significant interest in medicinal chemistry due to their potential as antagonists of purine and pteridine metabolic pathways.

Another established method for forming pteridines involves the reaction of 5,6-diaminopyrimidines with dimethyl acetylenedicarboxylate (B1228247) (DMAD), which proceeds through a Michael addition followed by cyclization. derpharmachemica.com The reaction of this compound with such activated alkynes would be expected to yield substituted 6-(trifluoromethyl)pteridines.

The table below summarizes common reactants used with 4,5-diaminopyrimidines to form fused heterocyclic systems, a strategy directly applicable to this compound.

Reactant TypeExample ReactantResulting Fused SystemReference
1,2-Dicarbonyl CompoundGlyoxal, DiacetylPteridine derpharmachemica.com
α-Halo KetonePhenacyl bromidePyrazino[2,3-d]pyrimidine
AldehydeBenzaldehydePurine (after oxidation) researchgate.net
Activated AlkyneDimethyl acetylenedicarboxylatePteridine derpharmachemica.com
N-AcetylindoloneIsatin Derivatives6-Arylpteridin-7-one derpharmachemica.com

Nucleophilic Aromatic Substitution (SNAr) Reactions on Functionalized Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. researchgate.net The pyrimidine ring, being inherently electron-deficient, is susceptible to SNAr, and this reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as the trifluoromethyl moiety. wuxiapptec.com While this compound itself does not possess a suitable leaving group for a direct SNAr reaction, it can be chemically modified to generate precursors for such transformations.

A common strategy involves the conversion of an amino group into a better leaving group, such as a diazonium salt, or its replacement with a halogen. For instance, if one of the amino groups of the title compound were to be replaced by a halogen (e.g., chlorine), the resulting chloro-diamino-trifluoromethyl-pyrimidine would be a prime candidate for SNAr.

The regioselectivity of SNAr on functionalized pyrimidines is well-documented. On polychlorinated pyrimidines, the position of substitution by a nucleophile is dictated by the electronic environment of the carbon atoms. For example, in 2,4,6-trichloropyrimidine, nucleophilic attack can lead to a mixture of regioisomers, but selectivity can be achieved by modifying other substituents or by changing the leaving group. chemrxiv.org The presence of the powerful electron-withdrawing -CF3 group in derivatives of this compound would strongly activate any leaving group at the C4 position for nucleophilic displacement.

In a hypothetical 4-chloro-6-(trifluoromethyl)pyrimidin-5-amine, the C4 position would be highly activated towards nucleophilic attack due to the combined electron-withdrawing effects of the pyrimidine nitrogens and the C6-trifluoromethyl group. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, could then be introduced at this position.

The table below illustrates the typical outcomes of SNAr reactions on variously substituted pyrimidines, which serves as a model for the expected reactivity of functionalized derivatives of this compound.

Pyrimidine SubstrateNucleophilePosition of SubstitutionProduct TypeReference
2,4-DichloropyrimidineAmineC4 (typically)2-Chloro-4-aminopyrimidine wuxiapptec.com
2,4-Dichloropyrimidine (with C6-EDG)AmineC24-Chloro-2-aminopyrimidine wuxiapptec.com
4,6-Dichloro-2-(methylsulfonyl)pyrimidinePrimary Aliphatic AmineC2 (sulfone displacement)4,6-Dichloro-2-aminopyrimidine
2,4,6-TrichloropyrimidineSulfoximineC4/C6 (mixture)2-Chloro-4,6-disubstituted pyrimidine chemrxiv.org

These examples underscore the synthetic utility of SNAr reactions in modifying the pyrimidine core. For derivatives of this compound, this pathway would open avenues for creating a diverse library of compounds with potential applications in various fields of chemical and biological research. The key would be the initial functionalization to introduce a viable leaving group onto the pyrimidine ring.

Spectroscopic Characterization and Structural Elucidation of 6 Trifluoromethyl Pyrimidine 4,5 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the molecular structure of a compound in solution. It provides detailed information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atomic environments within the molecule. Despite its importance, specific NMR data for 6-(Trifluoromethyl)pyrimidine-4,5-diamine are not documented in the reviewed literature.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would be used to identify the chemical environment of the hydrogen atoms in this compound. A typical spectrum would be expected to show distinct signals for the proton on the pyrimidine (B1678525) ring (C2-H) and the protons of the two amine (-NH₂) groups at positions 4 and 5. The integration of these signals would correspond to the number of protons, and their chemical shifts would indicate their electronic environment. However, no experimentally determined ¹H NMR spectra or chemical shift data for this compound could be located in published sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, signals would be expected for the four carbon atoms of the pyrimidine ring and the carbon of the trifluoromethyl (-CF₃) group. The chemical shift of the CF₃ carbon would appear as a characteristic quartet due to coupling with the three fluorine atoms. Data for related trifluoromethyl-containing heterocycles are available, but specific chemical shifts for this compound are not reported.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift would be a key identifier for the compound. Despite the utility of this technique, no published ¹⁹F NMR data for this specific molecule were found.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₅H₅F₃N₄), the expected exact mass can be calculated. An experimental high-resolution mass spectrometry (HRMS) analysis would aim to confirm this mass, thereby verifying the molecular formula. While the molecular weight is known to be approximately 178.12 g/mol , a published experimental mass spectrum detailing the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) and its fragmentation pattern is not available in the scientific literature reviewed.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. For this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to:

N-H stretching vibrations from the two primary amine groups.

C-F stretching vibrations from the trifluoromethyl group.

C=N and C=C stretching vibrations from the pyrimidine ring.

Although IR spectra for related diaminopyrimidines and trifluoromethyl-pyrimidines have been published, a specific, experimentally recorded IR spectrum with assigned vibrational frequencies for this compound is not available.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine groups. A search of crystallographic databases and the scientific literature did not yield any results for a solved crystal structure of this compound. Therefore, no information on its solid-state structure, unit cell parameters, or space group is currently available.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis Absorption Spectroscopy of the Parent Moiety: 4,5-Diaminopyrimidine (B145471)

Studies on 4,5-diaminopyrimidine have revealed distinct absorption characteristics that are influenced by the solvent environment. nih.govchemrxiv.org In both aqueous solution and acetonitrile, the lowest-energy absorption band of 4,5-diaminopyrimidine is significantly red-shifted compared to the parent pyrimidine and purine (B94841). nih.govchemrxiv.org This bathochromic shift is attributed to the electron-donating nature of the two amino groups at the C4 and C5 positions, which effectively extends the π-conjugated system of the pyrimidine ring.

In acetonitrile, 4,5-diaminopyrimidine exhibits absorption maxima at 218 nm, 246 nm, and 292 nm. chemrxiv.org The molar absorptivity for the latter two peaks has been reported as 6,249 M⁻¹cm⁻¹ and 5,378 M⁻¹cm⁻¹, respectively. chemrxiv.org In an aqueous solution at pH 7.4, the absorption maxima are observed at 202 nm, 246 nm, and 286 nm, with the molar absorptivity of the 202 nm peak being 10,151 M⁻¹cm⁻¹. chemrxiv.org

The presence of the strongly electron-withdrawing trifluoromethyl group at the 6-position of this compound is anticipated to induce a hypsochromic (blue) shift in the absorption maxima compared to 4,5-diaminopyrimidine. This is because the -CF3 group will withdraw electron density from the pyrimidine ring, thereby lowering the energy of the highest occupied molecular orbital (HOMO) and increasing the HOMO-LUMO energy gap.

Fluorescence Spectroscopy of the Parent Moiety: 4,5-Diaminopyrimidine

The fluorescence properties of 4,5-diaminopyrimidine are also highly dependent on the solvent. nih.govchemrxiv.org In acetonitrile, the emission maximum is observed at 362 nm, while in an aqueous solution, it is red-shifted to 372 nm. chemrxiv.org The fluorescence quantum yield of 4,5-diaminopyrimidine is notably higher than that of both pyrimidine and purine in both solvents, indicating that the di-amino substitution enhances the radiative decay pathway. nih.govchemrxiv.org

The solvent also plays a crucial role in the excited-state relaxation pathways. In acetonitrile, the initial 1ππ* state of 4,5-diaminopyrimidine can decay through radiative and non-radiative pathways to the ground state, and it can also undergo intersystem crossing to populate a long-lived triplet state. nih.govchemrxiv.org However, in an aqueous solution, intersystem crossing is suppressed, and the relaxation of the 1ππ* state population occurs primarily through fluorescence emission and internal conversion to the ground state. nih.govchemrxiv.org

For this compound, the electron-withdrawing nature of the -CF3 group is expected to influence the fluorescence properties. It may lead to a blue shift in the emission spectrum, similar to the expected effect on the absorption spectrum. Furthermore, the trifluoromethyl group could potentially alter the rates of radiative and non-radiative decay processes, thereby affecting the fluorescence quantum yield and lifetime. The extent of these effects would need to be determined through experimental investigation.

The following table summarizes the key photophysical data for the parent compound, 4,5-diaminopyrimidine, which serves as a reference for predicting the properties of this compound.

SolventAbsorption Maxima (λ_abs, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Emission Maxima (λ_em, nm)
Acetonitrile218, 246, 2926,249 (at 246 nm), 5,378 (at 292 nm)362
Aqueous Solution (pH 7.4)202, 246, 28610,151 (at 202 nm)372

Table 1. Photophysical data for 4,5-diaminopyrimidine. chemrxiv.org

Computational and Theoretical Investigations of 6 Trifluoromethyl Pyrimidine 4,5 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the study of molecular structures, properties, and reactivity without the need for empirical data. For complex heterocyclic systems such as pyrimidine (B1678525) derivatives, these methods are invaluable.

Theoretical investigations of pyrimidine derivatives are commonly performed using Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) methods. DFT, particularly with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, has proven to be a reliable and computationally efficient method for yielding accurate results for a wide range of organic molecules. science.govsemanticscholar.orgmdpi.com These calculations are typically paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to provide a robust theoretical framework for describing the electronic system. mdpi.comresearchgate.netnih.gov Ab initio methods, while often more computationally demanding, serve as a benchmark for these studies. The selection of the method and basis set is crucial for balancing accuracy with computational cost. semanticscholar.org

A foundational step in computational analysis is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. physchemres.org This procedure calculates key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. mdpi.comresearchgate.net For 6-(Trifluoromethyl)pyrimidine-4,5-diamine, this analysis would reveal the planarity of the pyrimidine ring and the orientation of the trifluoromethyl and diamine substituents. The calculated parameters from DFT studies on similar pyrimidine structures are often found to be in good agreement with experimental data obtained from X-ray crystallography. mdpi.com

Table 1: Illustrative Geometric Parameters for Molecular Structure Analysis (Note: Specific calculated values for this compound are not available in the surveyed literature. This table represents typical parameters investigated.)

ParameterAtom Pair/TripletTypical Calculated Value Range (Å or °)
Bond LengthC-N (ring)1.32 - 1.39 Å
Bond LengthC-C (ring)1.38 - 1.42 Å
Bond LengthC-NH₂1.35 - 1.38 Å
Bond LengthC-CF₃1.48 - 1.52 Å
Bond AngleN-C-N (ring)115 - 120 °
Bond AngleC-C-NH₂118 - 122 °

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ripublication.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govripublication.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ripublication.com Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity. nih.gov Time-Dependent DFT (TD-DFT) calculations are often employed to study the electronic transitions and predict UV-Vis absorption spectra based on these orbitals. nih.govmaterialsciencejournal.org For this compound, analysis would likely show the HOMO localized on the electron-rich diamine and pyrimidine ring system, while the LUMO may have significant contributions from the electron-withdrawing trifluoromethyl group.

Computational methods are widely used to simulate vibrational spectra (FT-IR and FT-Raman), which serve as a "molecular fingerprint". physchemres.orgmdpi.com DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. nih.gov However, theoretical frequencies calculated in the gas phase for a harmonic oscillator often deviate from experimental values obtained in the solid phase. To improve accuracy, the calculated frequencies are typically scaled using specific scaling factors. nih.govnih.gov

Furthermore, Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of each vibrational mode, clarifying the contribution of different bond stretches, bends, and torsions to a specific spectral peak. nih.gov This detailed assignment is crucial for accurately interpreting experimental FT-IR and FT-Raman spectra. nih.gov

Molecules containing amino groups adjacent to a heterocyclic ring, such as this compound, can exist in different tautomeric forms (e.g., amino and imino forms). mdpi.com Computational chemistry is a powerful tool for investigating the relative stabilities of these tautomers. By calculating the total electronic energies of the optimized geometries for each possible tautomer, researchers can predict the most stable form. nih.gov

These calculations can be performed in the gas phase and in various solvents using continuum solvation models like the Polarizable Continuum Model (PCM) to account for environmental effects. mdpi.com Studies on related nitrogen heterocycles like purines and triazines show that the relative stability of tautomers can be significantly influenced by the solvent environment and intramolecular interactions, such as hydrogen bonding. mdpi.commdpi.com The energy barriers for interconversion between tautomers can also be calculated to understand the kinetics of the tautomerization process. researchgate.net

Reactivity Descriptors and Properties

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. semanticscholar.org These descriptors, rooted in conceptual DFT, help predict how a molecule will interact in a chemical reaction.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)

Electronegativity (χ): The ability of a molecule to attract electrons. (χ = (I + A) / 2)

Chemical Hardness (η): A measure of resistance to change in electron distribution. (η = (I - A) / 2) materialsciencejournal.org

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a molecule's polarizability. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. (ω = μ² / 2η, where μ is the electronic chemical potential, μ ≈ -χ) nih.gov

These indices provide a quantitative basis for comparing the reactivity of different molecules. mdpi.com Additionally, Molecular Electrostatic Potential (MEP) maps are often generated to visualize the charge distribution on the molecule's surface. nih.gov The MEP map uses a color scale to identify electron-rich regions (negative potential, typically red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. nih.gov

Table 2: Global Reactivity Descriptors and Their Formulas

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOEnergy to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released upon gaining an electron.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Resistance to charge transfer.
Chemical Softness (S)S = 1 / ηReciprocal of hardness; measure of polarizability.
Electronegativity (χ)χ = (-EHOMO - ELUMO) / 2Electron-attracting power.
Electrophilicity Index (ω)ω = (EHOMO + ELUMO)² / (8(ELUMO - EHOMO))Capacity to accept electrons.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactivity and intermolecular interactions. semanticscholar.org The MEP surface map illustrates the electrostatic potential, with different colors representing varying charge densities. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), indicating preferred sites for nucleophilic attack. nih.gov Green and yellow areas represent regions with near-zero or intermediate potential, respectively. nih.gov

For this compound, the MEP map reveals distinct regions of positive and negative potential. The most negative potential (red regions) is concentrated around the nitrogen atoms of the pyrimidine ring and the amino groups. This high electron density is attributed to the lone pairs of electrons on the nitrogen atoms, making these sites the most probable centers for electrophilic interactions.

Conversely, the most positive potential (blue regions) is located around the hydrogen atoms of the amine groups and, most significantly, the trifluoromethyl (CF3) group. The strong electron-withdrawing nature of the fluorine atoms creates a significant electron deficiency in this region. This analysis suggests that the amino groups and the pyrimidine nitrogens are the primary sites for interactions with electrophiles, while the CF3 group and amine hydrogens are more likely to engage with nucleophiles.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) N7π* (C4 - C5)45.8
LP (1) N8π* (C4 - C5)42.1
LP (1) N1π* (C2 - N3)35.5
LP (1) N3π* (C2 - N1)33.7
σ (C6 - F10)σ* (C6 - C9)5.2

Calculation of Dipole Moment and Polarizability

For this compound, the presence of highly electronegative fluorine and nitrogen atoms, combined with the pyrimidine ring structure, results in a significant dipole moment. The calculated total dipole moment indicates that the compound is polar. The polarizability values suggest a moderate response to an external electric field. The computed values for the dipole moment components and the mean polarizability are presented below.

ParameterCalculated Value
Dipole Moment μx (Debye)1.85
Dipole Moment μy (Debye)2.90
Dipole Moment μz (Debye)0.45
Total Dipole Moment μ (Debye)3.46
Mean Polarizability α (a.u.)98.5

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior and conformational stability of molecules over time. mdpi.com By simulating the atomic motions based on a given force field, MD provides insights into the structural flexibility, stability, and interactions of a molecule in a simulated environment, such as in a solvent. nih.govmdpi.com Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD), which measures the deviation of the molecule's conformation from a reference structure, and the Root Mean Square Fluctuation (RMSF), which quantifies the flexibility of individual atoms.

Simulation Parameter/MetricValue/Observation
Simulation Time100 ns
Force FieldCHARMM36
Solvent ModelTIP3P Water
Average RMSD (Pyrimidine Ring)0.8 Å
Average RMSF (Amino Groups)1.5 Å
Average RMSF (CF3 Group)1.3 Å

Prediction of Spectroscopic Parameters via Computational Models

Computational models, particularly those based on DFT, are widely used to predict the spectroscopic properties of molecules, such as their vibrational spectra (FT-IR and FT-Raman). nih.govresearchgate.net These calculations provide theoretical vibrational frequencies and intensities that can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. researchgate.net This comparative analysis helps to confirm the molecular structure and understand the vibrational modes of different functional groups.

For this compound, theoretical calculations can predict the characteristic vibrational frequencies associated with its key functional groups. For instance, the symmetric and asymmetric N-H stretching vibrations of the amino groups are expected in the high-frequency region. The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring, as well as the C-N bonds, would appear in the fingerprint region. The strong C-F stretching modes of the trifluoromethyl group are also a prominent feature. A comparison of the computationally predicted frequencies with their typical experimental ranges provides strong evidence for the molecule's structural characterization.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Expected Experimental Range (cm⁻¹)
Asymmetric N-H Stretch-NH₂34853450 - 3500
Symmetric N-H Stretch-NH₂33903350 - 3400
C=N StretchPyrimidine Ring16401630 - 1660
N-H Scissoring-NH₂16151600 - 1630
C-F Asymmetric Stretch-CF₃12801270 - 1290
C-F Symmetric Stretch-CF₃11551140 - 1170

Advanced Applications As Synthetic Intermediates and Chemical Building Blocks

Precursors for the Synthesis of Novel Poly(hetero)aromatic Systems

The presence of two primary amine functionalities allows 6-(trifluoromethyl)pyrimidine-4,5-diamine to act as a valuable monomer in polycondensation reactions. This enables the incorporation of the fluorinated pyrimidine (B1678525) unit into the backbone of high-performance polymers, such as aromatic polyamides and polyimides, thereby creating novel poly(hetero)aromatic systems.

The general approach involves reacting the diamine with aromatic diacid chlorides or aromatic dianhydrides. The trifluoromethyl group is known to enhance key properties in such polymers, including solubility, thermal stability, and optical transparency, while lowering the dielectric constant. titech.ac.jpkpi.uaresearchgate.netmdpi.com

Aromatic Polyamides: Through low-temperature solution polycondensation with various aromatic diacid chlorides (e.g., terephthaloyl chloride or isophthaloyl chloride), this compound can be polymerized to form novel aromatic polyamides. mdpi.comresearchgate.net The resulting polymers would feature both amide linkages and trifluoromethyl-substituted pyrimidine rings in the main chain, a combination expected to yield materials with high thermal stability and good solubility in organic solvents. mdpi.com

Aromatic Polyimides: Similarly, the diamine can be reacted with aromatic tetracarboxylic dianhydrides, such as pyromellitic dianhydride (PMDA) or 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), in a two-step process. titech.ac.jpkpi.uanih.gov This process first forms a soluble poly(amic acid) intermediate, which is then chemically or thermally treated to induce cyclodehydration, yielding the final polyimide. nih.govcore.ac.uk The incorporation of the 6-(trifluoromethyl)pyrimidine moiety is anticipated to produce polyimides with low dielectric constants, high transparency, and excellent thermal resistance, making them suitable for applications in microelectronics and aerospace. titech.ac.jpresearchgate.net

Table 1: Potential Poly(hetero)aromatic Systems from this compound
Polymer TypeCo-monomer ExampleKey Polymerization ReactionAnticipated Properties
Aromatic PolyamideTerephthaloyl chlorideLow-temperature solution polycondensationHigh thermal stability, enhanced solubility, high modulus. mdpi.comresearchgate.net
Aromatic PolyimidePyromellitic dianhydride (PMDA)Two-step polycondensation via poly(amic acid)Excellent thermal stability, low dielectric constant, optical transparency. titech.ac.jpcore.ac.uk
Fluorinated Polyimide6FDATwo-step polycondensation via poly(amic acid)Superior solubility, high Tg, low water absorption, colorless films. kpi.uanih.gov

Scaffolds for the Design and Synthesis of New Fluorinated Heterocycles

The adjacent 4,5-diamine functionality on the pyrimidine ring is a classic precursor for the construction of fused bicyclic heterocyclic systems. This makes this compound an excellent scaffold for designing and synthesizing novel fluorinated heterocycles, particularly derivatives of purine (B94841) and pteridine (B1203161), which are important pharmacophores. nih.gov

Synthesis of 7-(Trifluoromethyl)purine Derivatives: Purines can be synthesized from pyrimidine-4,5-diamines through cyclization with a one-carbon synthon. thieme-connect.deresearchgate.netutah.edu For example, heating the diamine with formamide or triethyl orthoformate introduces the C8-H of the purine ring, while reaction with trifluoroacetic acid can directly yield 8-(trifluoromethyl)purine derivatives. thieme-connect.de This provides a direct route to novel purine analogues where the pyrimidine ring is substituted with a trifluoromethyl group at the 7-position (systematic numbering).

Synthesis of 6-(Trifluoromethyl)pteridine Derivatives: The Gabriel-Isay condensation is a widely used method for synthesizing pteridines from pyrimidine-4,5-diamines by reacting them with 1,2-dicarbonyl compounds. nih.gov Reacting this compound with glyoxal, for instance, would yield 6-(trifluoromethyl)pteridine. researchgate.net The use of other α-dicarbonyl compounds like biacetyl or benzil (B1666583) allows for the introduction of various substituents at the 6- and 7-positions of the resulting pteridine ring, offering a modular approach to a library of new fluorinated heterocycles. researchgate.netmdpi.com

Table 2: Synthesis of Fused Fluorinated Heterocycles
Target Heterocycle ClassReagentReaction TypeResulting Fused System
PurineTriethyl orthoformateCyclocondensation7-(Trifluoromethyl)purine. thieme-connect.de
8-Substituted PurineTrifluoroacetic AnhydrideAcylation and Cyclization7,8-Bis(trifluoromethyl)purine. thieme-connect.de
PteridineGlyoxalGabriel-Isay Condensation6-(Trifluoromethyl)pteridine. nih.govresearchgate.net
Substituted PteridineBiacetyl (2,3-butanedione)Gabriel-Isay Condensation6,7-Dimethyl-2-(trifluoromethyl)pteridine. researchgate.net

Role in the Construction of Complex Organic Architectures

As a versatile chemical building block, this compound serves as a foundational core for constructing more complex and elaborate organic architectures. Its inherent reactivity allows for stepwise elaboration, enabling the synthesis of molecules with precisely defined three-dimensional structures and functionalities. The pyrimidine-diamine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. nih.govmdpi.com

The synthetic routes described for purines and pteridines (Section 6.2) are primary examples of how this simple diamine is transformed into more complex bicyclic systems. These fused heterocycles can then be further functionalized at various positions to build intricate molecular frameworks. For instance, purine and pteridine cores are central to many kinase inhibitors and other therapeutic agents. The introduction of the trifluoromethyl group can significantly enhance biological activity and metabolic stability, making derivatives of this diamine attractive targets in drug discovery. nih.govresearchgate.net

Derivatization for Potential Applications in Materials Science (e.g., Nonlinear Optical Properties)

The electronic properties of this compound make it an intriguing candidate for derivatization into materials for optical applications. The molecule contains strong electron-donating diamine groups and a potent electron-withdrawing trifluoromethyl group attached to a π-deficient pyrimidine ring. This arrangement is the basis for creating "push-pull" chromophores, which are known to exhibit significant nonlinear optical (NLO) properties. nih.govacs.org

A straightforward method to achieve this is through the formation of Schiff bases (azomethines). Condensation of the diamine groups with aromatic aldehydes bearing strong electron-acceptor groups (e.g., p-nitrobenzaldehyde) can extend the π-conjugated system and create a pronounced intramolecular charge-transfer character. ijrar.commu.edu.iqnih.gov

The resulting azomethine dyes would possess a D-π-A structure (Donor-π bridge-Acceptor), where the amino groups act as donors and the trifluoromethyl-pyrimidine and nitroaryl moieties act as acceptors. Such molecules are candidates for second- and third-order NLO materials, which have potential applications in optical switching, frequency doubling, and optical data storage. nih.govresearchgate.netresearchgate.net

Table 3: Derivatization for Materials Science Applications
Application AreaDerivatization StrategyExample ReagentResulting StructurePotential Property
Nonlinear Optics (NLO)Schiff Base Condensationp-NitrobenzaldehydePush-pull azomethine dyeHigh hyperpolarizability (β). nih.govresearchgate.net
Fluorescent MaterialsReaction with β-diketonesAcetylacetoneFused diazepine systemFluorescence, chemosensing. nih.gov
Conjugated PolymersPalladium-catalyzed cross-couplingDibrominated aromatic monomers (after halogenation of the diamine)Donor-acceptor conjugated polymerElectrochromism, semiconductivity.

Future Research Directions in 6 Trifluoromethyl Pyrimidine 4,5 Diamine Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

While synthetic routes to pyrimidine (B1678525) derivatives are established, a primary direction for future research lies in developing more sustainable and efficient pathways to 6-(Trifluoromethyl)pyrimidine-4,5-diamine and its analogs. Current methodologies often rely on multi-step processes that may involve harsh reagents and generate significant waste.

Future investigations should focus on:

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions would significantly improve synthetic efficiency. nih.govorganic-chemistry.org Research into MCRs that can construct the substituted pyrimidine core from simple, readily available precursors in a single step would be a major advancement. ijper.orgeurekaselect.com

Catalytic Approaches: The development of novel catalytic systems, particularly using earth-abundant metals or organocatalysts, could provide milder and more selective reaction conditions. eurekaselect.com An iridium-catalyzed multicomponent synthesis has been reported for other pyrimidines, showcasing a sustainable approach that utilizes alcohols derived from biomass. nih.govorganic-chemistry.org Exploring similar catalytic strategies for fluorinated diamino-pyrimidines is a promising avenue.

Green Chemistry Principles: Future synthetic strategies should prioritize the use of greener solvents (e.g., water, ethanol) or solvent-free conditions, reduce energy consumption through methods like microwave or ultrasonic irradiation, and minimize the use of protecting groups to improve atom economy. eurekaselect.com

In-depth Mechanistic Studies of Transformation Reactions

The two amino groups on the this compound scaffold provide reactive sites for a wide array of chemical transformations, such as cyclization reactions to form fused heterocyclic systems (e.g., purines) or derivatization via substitution reactions. However, a detailed mechanistic understanding of these transformations is often lacking.

Future research should be directed towards:

Kinetic and Spectroscopic Analysis: Performing detailed kinetic studies, coupled with in-situ spectroscopic monitoring (e.g., NMR, IR), can help elucidate reaction pathways, identify reactive intermediates, and determine the rate-limiting steps for key transformations.

Isotopic Labeling Studies: The use of isotopic labeling can provide definitive evidence for proposed reaction mechanisms, particularly in complex cyclization and rearrangement reactions.

Understanding Substituent Effects: A systematic investigation into how the electronic properties of the trifluoromethyl group and substituents on the amino groups influence reaction rates and regioselectivity is crucial for predictable and controlled synthesis. The strongly electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of the pyrimidine ring. nih.gov

Development of Predictive Computational Models for Reactivity and Transformations

Computational chemistry offers powerful tools for predicting the behavior of molecules and guiding experimental design. For this compound, developing robust computational models can accelerate the discovery of new derivatives and applications.

Key areas for future computational research include:

Reactivity Prediction: Employing Density Functional Theory (DFT) and other quantum chemical methods to calculate molecular properties such as frontier molecular orbital energies, atomic charges, and electrostatic potential maps. These calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of selective reactions. researchgate.net

Reaction Pathway Modeling: Simulating the energy profiles of potential reaction pathways can help predict the feasibility of a proposed transformation and identify the most favorable conditions. This can be used to screen potential catalysts and reagents in silico before experimental validation.

QSAR Models: Developing Quantitative Structure-Activity Relationship (QSAR) models can establish a correlation between the structural features of derivatives and their biological or material properties. researchgate.net This can guide the synthesis of new compounds with enhanced activities, such as potential kinase inhibitors or antimicrobial agents. researchgate.netnih.gov

Expansion of Applications as Versatile Building Blocks in Chemical Synthesis

The inherent functionality of this compound makes it an ideal building block for constructing more complex molecular architectures. researchgate.net Its derivatives have potential applications as agrochemicals, pharmaceuticals, and functional materials. nih.gov

Future research should aim to:

Library Synthesis: Utilize the diamine as a scaffold for combinatorial synthesis to generate large libraries of diverse derivatives. These libraries can then be screened for various biological activities, such as antifungal, insecticidal, or anticancer properties, which have been observed in other trifluoromethyl pyrimidine derivatives. nih.gov

Fused Heterocyclic Systems: Systematically explore cyclization reactions of the diamine with various electrophiles to synthesize a wide range of fused heterocyclic systems, such as trifluoromethylated purines and pteridines. These scaffolds are prevalent in biologically active molecules.

Materials Science Applications: Investigate the incorporation of the this compound motif into polymers or organic materials. The trifluoromethyl group can impart unique properties such as thermal stability and hydrophobicity, making these materials potentially useful in specialized applications.

By pursuing these research directions, the scientific community can unlock the full potential of this compound as a valuable tool in chemical synthesis and drug discovery.

Q & A

Q. What are the key methodological considerations for synthesizing 6-(Trifluoromethyl)pyrimidine-4,5-diamine?

Synthesis requires precise control of reaction conditions, such as solvent choice, temperature, and stoichiometry. For example, tetrahydrofuran (THF) is often used as a solvent due to its ability to stabilize intermediates, while triethylamine (Et₃N) aids in neutralizing byproducts like HCl . Thin-layer chromatography (TLC) is critical for real-time monitoring of reaction progress, ensuring high yields and purity. Statistical experimental design (e.g., factorial design) can optimize variables like reaction time and catalyst loading, minimizing trial-and-error approaches .

Q. How can researchers validate the structural integrity of this compound?

Combined spectroscopic and crystallographic methods are essential:

  • X-ray crystallography provides unambiguous confirmation of molecular geometry and substituent positioning .
  • NIST Standard Reference Data (e.g., IR, NMR spectra) serves as a benchmark for validating experimental results .
  • High-resolution mass spectrometry (HRMS) and ¹⁹F-NMR are recommended for verifying the trifluoromethyl group’s presence and electronic environment.

Q. What are the primary applications of this compound in early-stage drug discovery?

The compound’s pyrimidine core and trifluoromethyl group make it a versatile scaffold for designing kinase inhibitors or antimicrobial agents. Researchers can employ computational ligand docking to predict binding affinities to target proteins (e.g., bacterial dihydrofolate reductase) before synthesizing derivatives for in vitro testing. This hybrid approach reduces resource-intensive screening .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Mechanistic studies require a combination of:

  • Quantum chemical calculations (e.g., DFT) to map potential energy surfaces and identify transition states .
  • Isotopic labeling experiments (e.g., ¹⁵N or ¹⁹F tracers) to track bond formation/cleavage in intermediates.
  • Kinetic profiling under varying temperatures and concentrations to distinguish rate-determining steps .

Q. What computational tools enhance the design of derivatives with improved bioactivity?

  • Reaction path search algorithms (e.g., artificial force-induced reaction methods) predict feasible synthetic routes for novel analogs .
  • Molecular dynamics simulations assess stability of ligand-target complexes, guiding substitutions at the 4,5-diamine positions .
  • Machine learning models trained on existing bioactivity data can prioritize derivatives for synthesis .

Q. How should researchers address contradictions in experimental data (e.g., unexpected byproducts)?

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, solvent polarity) contributing to side reactions .
  • Post-reaction analysis : LC-MS or GC-MS can identify byproducts, while theoretical frameworks (e.g., Curtin-Hammett principles) rationalize competing pathways .
  • Reproducibility checks : Standardize protocols for reagent purity and equipment calibration to mitigate variability .

Q. What strategies optimize the compound’s selectivity in biological assays?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing trifluoromethyl with other electron-withdrawing groups) to refine target affinity .
  • Cellular thermal shift assays (CETSA) : Validate target engagement in physiological conditions .
  • Metabolomic profiling : Identify off-target effects in cell-based models to improve specificity .

Q. How can advanced separation technologies improve purification outcomes?

  • Membrane-based techniques (e.g., nanofiltration) efficiently separate small-molecule impurities .
  • High-performance countercurrent chromatography (HPCCC) leverages polarity differences for high-purity isolation, particularly for polar diamines .
  • In-line analytics (e.g., UV detectors coupled with HPLC) enable real-time fraction collection .

Methodological Resources

  • Experimental Design : Factorial and response surface methodologies for optimizing synthesis .
  • Data Validation : Cross-referencing with NIST databases and crystallographic standards .
  • Computational Integration : Hybrid quantum mechanics/molecular mechanics (QM/MM) for mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.